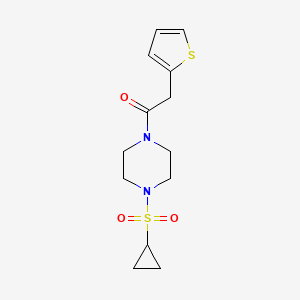

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c16-13(10-11-2-1-9-19-11)14-5-7-15(8-6-14)20(17,18)12-3-4-12/h1-2,9,12H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVXGGRMEOMKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a thiophene-containing electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, isoindoline derivatives have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and cancer progression. The presence of the isoindoline structure in related compounds suggests potential cytotoxic activity against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Human glioblastoma U251 |

| Compound B | 1.98 ± 1.22 | Human melanoma WM793 |

Anticonvulsant Activity

The anticonvulsant potential of piperazine derivatives has been documented, with modifications enhancing their effectiveness. The cyclopropylsulfonyl substitution may modulate neurotransmitter systems, contributing to anticonvulsant effects. Studies have shown that similar compounds reduce seizure activity in animal models.

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the anticancer effects of piperazine derivatives similar to our compound. The research demonstrated that these compounds effectively inhibited cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents against tumors .

Case Study 2: Neurological Applications

Another study focused on the anticonvulsant properties of piperazine derivatives, showing significant reductions in seizure frequency in animal models when treated with compounds structurally related to 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone .

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Scaffolds

The compound shares its core structure with several derivatives reported in the literature. Key structural variations include:

Notes:

- Cyclopropylsulfonyl vs. Aryl Groups : The cyclopropylsulfonyl group in the target compound may enhance metabolic stability compared to aryl substituents (e.g., trifluoromethylphenyl in MK47), as sulfonyl groups are less prone to oxidative metabolism .

- Thiophene vs. Biphenyl/Tetrazole : The thiophen-2-yl moiety likely improves solubility over biphenyl or nitrophenyl groups, which are more hydrophobic .

Physicochemical and QSAR Insights

- QPlogBB and Electron Affinity (EA) : In biphenyl-arylpiperazine analogs, higher QPlogBB (brain/blood partition coefficient) correlates with improved antipsychotic efficacy. The cyclopropylsulfonyl group’s moderate lipophilicity (clogP ~2.5*) may balance blood-brain barrier penetration and peripheral toxicity .

Biological Activity

The compound 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 394.5 g/mol. The compound contains a cyclopropylsulfonyl group attached to a piperazine moiety, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₆S₃ |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 1219902-53-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The sulfonyl group plays a crucial role in enhancing binding affinity to these targets, which may include receptors and enzymes involved in various physiological processes. Research indicates that compounds with similar structures can affect pathways related to neurotoxicity, cancer cell proliferation, and cardiovascular health.

Anticancer Activity

A study highlighted the cytotoxic effects of piperazine derivatives on several cancer cell lines, suggesting that compounds like this compound could exhibit significant anticancer properties. Specifically, derivatives have shown promising antiproliferative activity against various tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Research into related compounds has demonstrated neuroprotective properties, particularly against glutamine-induced neurotoxicity in neuronal cell lines such as PC12 cells. These findings suggest that the compound may serve as a lead for developing treatments for neurodegenerative diseases .

Cardiovascular Applications

The potential hypotensive effects of related piperazine derivatives have been explored through quantitative structure–activity relationship (QSAR) studies. These studies indicate that modifications in the chemical structure can significantly influence the hypotensive activity, hinting at the cardiovascular therapeutic potential of this compound .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxicity of piperazine derivatives using cell viability assays such as CellTiter Blue. Results indicated that certain derivatives exhibited significant reductions in cell viability across multiple cancer cell lines compared to control groups .

- Neurotoxicity Studies : Compounds similar to this compound have been tested for their ability to protect against neurotoxic agents in PC12 cells. The findings showed a marked improvement in cell survival rates when treated with these compounds, indicating their potential for neuroprotective applications .

- Hypotensive Activity : QSAR studies on piperazine-based compounds suggest that structural modifications can enhance hypotensive effects. This indicates that this compound could be further explored for cardiovascular drug development .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of cyclopropylsulfonyl chloride with piperazine under inert conditions to form the sulfonamide intermediate. Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity during this step .

- Step 2: Introduction of the thiophen-2-yl ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation. Reaction temperatures (0–25°C) and stoichiometric control are critical to avoid side products .

- Purification: High-performance liquid chromatography (HPLC) with a C18 column ensures high purity (>95%) .

Key Data: Yields range from 40–65% depending on solvent choice and reaction time optimization .

Advanced: How can computational models predict its biological activity?

Methodological Answer:

- QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic properties (e.g., cyclopropylsulfonyl’s electron-withdrawing effect) with receptor binding affinities. Descriptors like logP and polar surface area predict blood-brain barrier permeability .

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors). The thiophene ring’s π-π stacking with aromatic residues in receptor pockets is a key focus .

Validation: Cross-check docking results with in vitro assays (e.g., radioligand binding) to resolve discrepancies between predicted and observed IC50 values .

Basic: What spectroscopic techniques confirm its structure?

Methodological Answer:

- NMR: H and C NMR identify proton environments (e.g., cyclopropyl CH at δ 1.2–1.5 ppm) and carbonyl signals (δ 170–175 ppm) .

- X-ray Crystallography: Single-crystal analysis (via SHELXL) resolves bond lengths and angles, confirming the sulfonyl-piperazine linkage (S–N bond: ~1.63 Å) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 355.12) .

Advanced: How to address contradictions in biological activity data?

Methodological Answer:

- Assay Variability: Compare IC50 values across cell lines (e.g., HEK-293 vs. CHO) to assess target selectivity. Differences in membrane permeability or efflux pumps (e.g., P-gp) may explain discrepancies .

- Metabolic Stability: Use liver microsome assays to evaluate cytochrome P450-mediated degradation. Poor metabolic stability in rodent models may lead to underestimation of in vivo efficacy .

Case Study: A 2025 study found conflicting dopamine receptor binding data; subsequent surface plasmon resonance (SPR) analysis revealed pH-dependent conformational changes in the receptor .

Basic: What functional groups dictate reactivity?

Methodological Answer:

- Cyclopropylsulfonyl: Enhances metabolic stability by resisting oxidative cleavage. Participates in hydrogen bonding with catalytic site residues (e.g., Tyr in kinases) .

- Thiophene: Acts as a bioisostere for benzene, improving solubility while maintaining aromatic interactions. Susceptible to electrophilic substitution at the 5-position .

- Piperazine: Facilitates salt formation (e.g., HCl salts for improved crystallinity) and serves as a scaffold for derivatization .

Advanced: Which in vitro assays assess target engagement?

Methodological Answer:

- Receptor Binding: Radiolabeled ligand competition assays (e.g., H-spiperone for dopamine D2 receptors). Use Scatchard analysis to calculate K values .

- Enzyme Inhibition: Fluorescence-based assays (e.g., NADPH depletion for CYP450 inhibition). IC50 shifts under varying ATP concentrations indicate competitive/non-competitive mechanisms .

- Cellular Uptake: LC-MS/MS quantifies intracellular concentrations in Caco-2 monolayers to evaluate permeability (P > 1 × 10 cm/s suggests oral bioavailability) .

Table 1: Structural Analogs and Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.